4-Dimethylamino-4'-nitrobiphenyl
Overview
Description
4-Dimethylamino-4'-nitrobiphenyl (DNBP) is an organic compound characterized by its unique structural features, including a biphenyl core with a nitro group at the 4' position and a dimethylamino group at the 4 position. This compound is known for its intriguing chemical properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 4-Dimethylamino-4’-nitrobiphenyl is the intramolecular charge transfer (ICT) character of the molecules . This is due to the strong electron withdrawing nature of the nitro group and rapid responsiveness because of highly movable π-electrons .
Mode of Action
The interaction of 4-Dimethylamino-4’-nitrobiphenyl with its targets involves the dynamics of the ICT process in the excited states . This process has been investigated using ultrafast transient absorption spectroscopy . The experimental results have been corroborated with DFT and TDDFT calculations .
Biochemical Pathways
The affected pathway of 4-Dimethylamino-4’-nitrobiphenyl is the ICT process in the excited states . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the N, N -dimethylaniline (DMA) group with respect to the nitrobenzene moiety to populate the twisted ICT (or TICT) state .
Result of Action
The molecular and cellular effects of 4-Dimethylamino-4’-nitrobiphenyl ’s action involve the dynamics of the ICT process in the excited states . The rate of this process is governed by the viscosity of the medium .
Action Environment
The action, efficacy, and stability of 4-Dimethylamino-4’-nitrobiphenyl are influenced by environmental factors such as the polarity of the solvent . In solvents of large polarity, the ultrafast ICT process is associated with the barrierless twisting of the DMA group . In solvents of moderate polarity, the rate of the twisting process is significantly slowed down . By further lowering the polarity of the solvent, the twisting process is completely retarded .
Biochemical Analysis
Biochemical Properties
4-Dimethylamino-4’-nitrobiphenyl plays a significant role in biochemical reactions, particularly in the context of intramolecular charge transfer (ICT) dynamics. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its electron-donating dimethylamino group and electron-withdrawing nitro group. These interactions facilitate the transfer of electrons within the molecule, leading to changes in its electronic structure and reactivity. The compound’s ability to undergo ICT makes it a valuable tool in studying the behavior of biomolecules in different environments .
Cellular Effects
4-Dimethylamino-4’-nitrobiphenyl has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ICT properties enable it to interact with cellular components, leading to changes in their function. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, 4-Dimethylamino-4’-nitrobiphenyl can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 4-Dimethylamino-4’-nitrobiphenyl involves its ability to undergo intramolecular charge transfer. This process is facilitated by the compound’s unique chemical structure, which allows for the efficient transfer of electrons between the dimethylamino and nitro groups. The ICT process can lead to changes in the compound’s electronic structure, resulting in the activation or inhibition of various biomolecules. For instance, 4-Dimethylamino-4’-nitrobiphenyl can bind to specific enzymes, altering their activity and affecting downstream biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylamino-4’-nitrobiphenyl can change over time due to factors such as stability and degradation. The compound’s stability is influenced by the polarity of the solvent and the presence of other reactive species. Over time, 4-Dimethylamino-4’-nitrobiphenyl may undergo degradation, leading to the formation of byproducts that can affect its overall activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Dimethylamino-4’-nitrobiphenyl in animal models vary with different dosages. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 4-Dimethylamino-4’-nitrobiphenyl can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels .
Metabolic Pathways
4-Dimethylamino-4’-nitrobiphenyl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation within the cell. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on cellular function, influencing processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 4-Dimethylamino-4’-nitrobiphenyl is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of 4-Dimethylamino-4’-nitrobiphenyl can influence its overall activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of 4-Dimethylamino-4’-nitrobiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it interacts with different biomolecules within these compartments. For example, 4-Dimethylamino-4’-nitrobiphenyl may localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: DNBP can be synthesized through several methods, including nitration and cross-coupling reactions
Industrial Production Methods: In an industrial setting, the production of DNBP typically involves large-scale nitration processes, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: DNBP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro and dimethylamino groups, which play a crucial role in the compound's reactivity.
Common Reagents and Conditions:
Oxidation: DNBP can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The nitro group in DNBP can be reduced to an amine using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidation of DNBP can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group results in the formation of 4-dimethylamino-4'-amino biphenyl.
Substitution: Substitution reactions can yield various substituted biphenyl derivatives, depending on the reagents and conditions used.
Scientific Research Applications
DNBP has found applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structural and electronic properties make it a valuable compound for research and development.
Chemistry: DNBP is used as a model compound for studying intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties. Its ability to undergo ICT processes makes it an excellent candidate for investigating molecular interactions and electronic transitions.
Biology: DNBP has been explored for its potential biological activities, including its use as a fluorescent probe for imaging and tracking biological processes.
Medicine: DNBP and its derivatives are being investigated for their potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: DNBP is used in the production of advanced materials, including organic semiconductors and optoelectronic devices.
Comparison with Similar Compounds
4-Dimethylamino-4'-nitrostilbene (DNS)
4-Nitrobiphenyl (NB)
4-Aminobiphenyl (ABP)
4-Nitroaniline (NAP)
Properties
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGALHOPBAVGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544763 | |
Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-87-5 | |
Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Dimethylamino-4′-nitrobiphenyl be used to monitor polymerization processes?
A1: 4-Dimethylamino-4′-nitrobiphenyl (DMABN) exhibits a unique property: its fluorescence emission is sensitive to both solvent polarity and the microviscosity of the surrounding medium []. During polymerization, the increasing viscosity of the reaction mixture causes a blue shift in DMABN's fluorescence spectrum. This spectral shift can be directly correlated to the degree of polymerization, enabling researchers to monitor the reaction progress in real-time. This method has proven effective for various polymerization formulations, including those cured photochemically and thermally [].
Q2: Does the structure of 4-Dimethylamino-4′-nitrobiphenyl impact its sensitivity as a fluorescence probe?
A2: Yes, the "push-pull" structure of DMABN, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group connected by a biphenyl system, contributes to its sensitivity as a fluorescence probe. This intramolecular charge transfer (ICT) character is highly sensitive to changes in the surrounding environment, such as polarity and viscosity [, ].
Q3: Can 4-Dimethylamino-4′-nitrobiphenyl interact with metal nanoparticles to enhance fluorescence signals?
A3: Research has shown that DMABN exhibits enhanced fluorescence when in proximity to silver nanoparticles, particularly those exhibiting quadrupole surface plasmon resonance (SPR) []. The spectral overlap between DMABN's emission and the SPR bands of the silver nanoparticles leads to this enhancement. This phenomenon can be exploited to develop highly sensitive fluorescence-based sensors [].
Q4: Are there computational studies investigating the properties of 4-Dimethylamino-4′-nitrobiphenyl?
A4: Yes, computational tools are being used to investigate the opto-electronic properties and dielectric behavior of 4-Dimethylamino-4′-nitrobiphenyl, particularly for its potential applications in non-linear optics []. These studies contribute to a deeper understanding of the compound's electronic structure and its response to external stimuli.
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